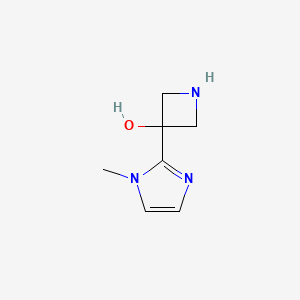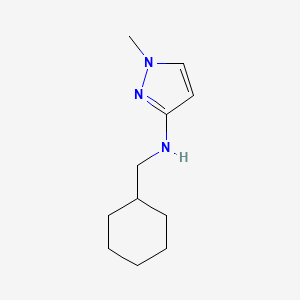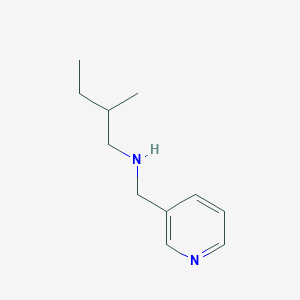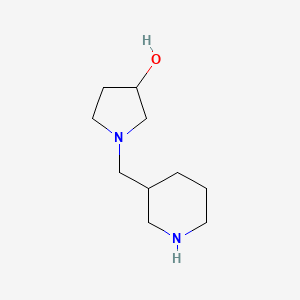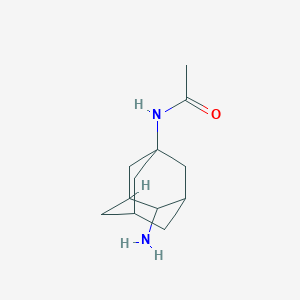
N-(4-Aminoadamantan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminoadamantan-1-yl)acetamide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is characterized by the presence of an amino group attached to the adamantane core, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Aminoadamantan-1-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl nitrate with acetamide in the presence of sulfuric acid. This reaction generates a carbocation intermediate, which subsequently reacts with the nitrogen-containing nucleophile to form the desired product .
Another method involves the reaction of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles. This reaction can be carried out under various conditions, including heating in trifluoroacetic acid, using manganese catalysts, or under microwave irradiation with aluminum triflate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of sulfuric acid media and microwave irradiation are particularly favored for their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminoadamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogen derivatives and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(4-Aminoadamantan-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly for antiviral drugs.
Mechanism of Action
The mechanism of action of N-(4-Aminoadamantan-1-yl)acetamide involves its interaction with molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-2-chloroacetamide
- N-formyl-aminoadamantane
- N-acetylaminoadamantane
Uniqueness
N-(4-Aminoadamantan-1-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(4-amino-1-adamantyl)acetamide |
InChI |
InChI=1S/C12H20N2O/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12/h8-11H,2-6,13H2,1H3,(H,14,15) |
InChI Key |
NNPJIZKALHMOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)C(C(C3)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
amine](/img/structure/B13248227.png)
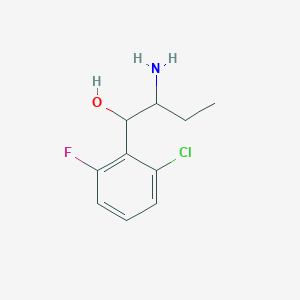
amine](/img/structure/B13248238.png)
![1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13248246.png)
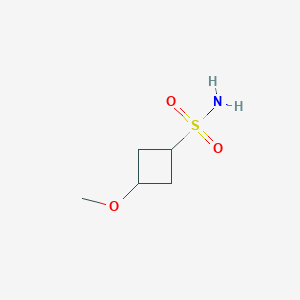
![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)


